(-)-N-Formyl-L-tert-leucine (-)-N-Formyl-L-tert-leucine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18622819
InChI: InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

(-)-N-Formyl-L-tert-leucine

CAS No.:

Cat. No.: VC18622819

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

(-)-N-Formyl-L-tert-leucine -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name 2-formamido-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11)
Standard InChI Key WVCGTXBZDLZEDU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(C(=O)O)NC=O

Introduction

Structural and Chemical Identity of (-)-N-Formyl-L-tert-leucine

Molecular Architecture

(-)-N-Formyl-L-tert-leucine (IUPAC name: N-formyl-2-tert-butyl-DL-glycine) is a chiral α-amino acid derivative featuring a tert-butyl group at the β-carbon and a formyl-protected amino group. The stereochemistry of the L-enantiomer is critical for its role in peptide synthesis, ensuring compatibility with biological systems . The molecular formula is C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3, with a calculated molecular weight of 159.18 g/mol .

Synonyms and Registry Data

This compound is cataloged under multiple identifiers, including PubChem CID 4225687, SCHEMBL771500, and AKOS009157685 . Its structural uniqueness lies in the tert-leucine moiety, which confers steric hindrance, influencing reactivity and solubility .

Synthesis and Optimization Strategies

Coupling Reactions with L-tert-leucine-N-methylamide

The patented synthesis of (-)-N-Formyl-L-tert-leucine involves coupling N-formyl-L-leucine with L-tert-leucine-N-methylamide in the presence of activating agents such as sterically hindered acid chlorides or alkyl chloroformates . Key steps include:

  • Activation: N-formyl-L-leucine is activated using reagents like isobutyl chloroformate in solvents such as tetrahydrofuran (THF) or ethyl acetate at temperatures between -20°C and +10°C .

  • Coupling: The activated intermediate reacts with L-tert-leucine-N-methylamide, typically in alcohols or esters, yielding N-formyl-L-leucyl-L-tert-leucine-N-methylamide .

  • Deformylation: Acidic hydrolysis (e.g., HCl) removes the formyl group, producing L-leucyl-L-tert-leucine-N-methylamide, a precursor for pharmaceuticals .

Enantiomeric Control and Racemization Mitigation

Despite the formyl group’s historical association with racemization, optimized conditions using N-methylmorpholine as a base and low temperatures (0–5°C) achieve e.e. values exceeding 98% . Crystallization in solvents like heptane-isopropyl acetate mixtures further purifies the product, enhancing enantiomeric purity .

Physicochemical and Analytical Profile

Solubility and Stability

(-)-N-Formyl-L-tert-leucine exhibits solubility in polar aprotic solvents (e.g., THF, ethyl acetate) and limited solubility in water . Stability studies indicate decomposition under strong acidic or basic conditions, necessitating storage at controlled temperatures (2–8°C) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight159.18 g/mol
IUPAC NameN-formyl-2-tert-butyl-DL-glycine
Solubility (Organic Solvents)High (THF, ethyl acetate)
Enantiomeric Excess (e.e.)≥98% after crystallization

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR spectra confirm the formyl proton resonance at δ 8.1–8.3 ppm and tert-butyl signals at δ 1.0–1.2 ppm .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 160.1 [M+H]+^+ .

  • HPLC: Chiral HPLC methods resolve enantiomers, with retention times correlating to e.e. measurements .

Applications in Pharmaceutical Synthesis

Dipeptide Intermediate for Therapeutics

(-)-N-Formyl-L-tert-leucine is a cornerstone in synthesizing dipeptides like L-leucyl-L-tert-leucine-N-methylamide, a scaffold for protease inhibitors and antiviral agents . The tert-leucine moiety enhances metabolic stability and binding affinity in target proteins .

Role in Enantioselective Catalysis

The compound’s chiral center facilitates asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals. For example, its use in the synthesis of HCV protease inhibitors underscores its industrial relevance .

Challenges and Comparative Analysis

Racemization Risks

While formyl-protected amino acids are prone to racemization, the patented process mitigates this via low-temperature activation and sterically hindered bases, achieving e.e. values comparable to Boc-protected analogs .

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